molecular formula C17H21F3N4OS B2952525 1-cyclopentyl-3-(thiophen-2-ylmethyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034293-01-9

1-cyclopentyl-3-(thiophen-2-ylmethyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No. B2952525
CAS RN: 2034293-01-9
M. Wt: 386.44
InChI Key: JWDDZJBWNPCDGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopentyl-3-(thiophen-2-ylmethyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C17H21F3N4OS and its molecular weight is 386.44. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopentyl-3-(thiophen-2-ylmethyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopentyl-3-(thiophen-2-ylmethyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogel Formation and Anion Influence

One study discusses a compound with a similar structure that forms hydrogels in a range of acids, where the gelation properties can be tuned by the identity of the anion. This shows potential for creating materials with specific mechanical properties for various applications (Lloyd & Steed, 2011).

Antibacterial Applications

Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety, which are suitable as antibacterial agents, indicates the potential of such compounds in combating bacterial infections. Some of the synthesized compounds showed high antibacterial activity (Azab, Youssef, & El-Bordany, 2013).

Anti-Acetylcholinesterase Activity

A series of compounds designed to optimize the spacer length between pharmacophoric moieties demonstrated antiacetylcholinesterase activity. This suggests potential applications in treating diseases like Alzheimer's by inhibiting enzymes that break down neurotransmitters (Vidaluc et al., 1995).

MAP Kinase Inhibition

Research on N-pyrazole, N'-thiazole-ureas as potent inhibitors of p38α mitogen-activated protein kinase showcases the application in developing treatments for diseases associated with this kinase, such as inflammatory diseases (Getlik et al., 2012).

Anti-Angiogenic Properties

A study on 5-pyrazolyl-ureas, specifically ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl) phenyl) ureido)-1H-pyrazole-4-carboxylate (GeGe-3), reveals its potent anti-angiogenic compound capabilities, highlighting its potential in cancer treatment by inhibiting blood vessel formation (Morretta et al., 2021).

properties

IUPAC Name

1-cyclopentyl-3-(thiophen-2-ylmethyl)-1-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N4OS/c18-17(19,20)15-7-8-23(22-15)9-10-24(13-4-1-2-5-13)16(25)21-12-14-6-3-11-26-14/h3,6-8,11,13H,1-2,4-5,9-10,12H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDDZJBWNPCDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-3-(thiophen-2-ylmethyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

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